![molecular formula C14H16N4O4S B2781182 5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-12-1](/img/structure/B2781182.png)
5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学的研究の応用
Application 1: High-Temperature Structures Subjected to Thermo-Mechanical Load
Specific Scientific Field
This application falls under the field of Material Science and Engineering , specifically dealing with ultra-high temperature ceramic materials (UHTCs).
Summary of the Application
CCG sensors are applied to high-temperature structures subjected to thermo-mechanical load . These structures are often found in aerospace applications, such as hot structures and thermal protection systems (TPS) .
Methods of Application or Experimental Procedures
The methodology involves equipping UHTC material specimens with CCG sensors . The sensors are then subjected to a high-temperature coupled thermo-mechanical test . The response provided by the CCG sensors considers the presence of coupled loading .
Results or Outcomes
The theoretical strain of the UHTCs specimens calculated with this technique shows a maximum relative error of 2.15% between the analytical and experimental data . A Finite Element (FE) model has been developed to simulate the temperature, stress, and strain fields within the UHTC structure equipped with the CCG . The results show that the compressive stress exceeds the material strength at the bonding area, causing a failure by fracture of the supporting structure in the hot environment .
Application 2: Computer-Aided Molecular Design
Specific Scientific Field
This application falls under the field of Chemoinformatics and Bioinformatics .
Summary of the Application
Chemical Computing Group (CCG) is a leading developer and provider of Molecular Modeling, Simulations and Machine Learning software to Pharmaceutical and Biotechnology companies as well as Academic institutions throughout the world .
Methods of Application or Experimental Procedures
CCG continuously develops new technologies with its team of mathematicians, scientists and software engineers and through scientific collaborations with customers .
Results or Outcomes
CCG has been a standard platform in Pharma & Biotech for over 25 years . It has a wide literature and patent citation and a worldwide user community .
Application 3: Gate Driver in Electronics
Specific Scientific Field
This application falls under the field of Electronics and Electrical Engineering .
Summary of the Application
CCG5 is a gate driver used in various electronic devices .
Methods of Application or Experimental Procedures
The application note for CCG5 gate driver provides detailed information about its use and application .
Results or Outcomes
The CCG5 gate driver has been widely used in the electronics industry .
Application 4: Ceramic Glaze
Specific Scientific Field
This application falls under the field of Ceramic Engineering and Art .
Summary of the Application
CCG is used in the creation of ceramic glazes, specifically the Stroke & Coat Glaze SC-92 Café Ole . This glaze is applied on wet clay, earthenware bisque or stoneware bisque, and can be fired from cone 06 to cone 10 .
Methods of Application or Experimental Procedures
The glaze can be applied directly on wet or leatherhard clay, allowed to dry, and then fired to cone 04 . It can also be used in a wash technique, with a coat of clear glaze added and then fired to cone 04 .
Results or Outcomes
The Stroke & Coat glaze results in a glossy finish without the addition of a clear glaze . It has been a standard in the pottery industry for over 25 years .
Application 5: Cable and Wire Labeling
Specific Scientific Field
This application falls under the field of Electrical Engineering and Industrial Manufacturing .
Summary of the Application
The GB/T 30085-2013 standard, which pertains to the labeling of cables and cores in industrial systems, installations, and equipment, is another application of CCG .
Methods of Application or Experimental Procedures
The standard provides guidelines for the use of insulated conductors and cables with colored signs, additional identification tags, and additional connection and signal marks .
Results or Outcomes
The implementation of this standard has improved the efficiency and safety of industrial installations and equipment .
Application 6: Cordless Angle Grinder
Specific Scientific Field
This application falls under the field of Mechanical Engineering and Manufacturing .
Summary of the Application
CCG is used in the manufacturing of cordless angle grinders, specifically the CCG 18-125-10 PD AS model .
Methods of Application or Experimental Procedures
The CCG 18-125-10 PD AS is a cordless angle grinder that is ideal for any application . It provides smooth running and vibration-free operation through the standalone motor—decoupled from the housing—and four additional vibration dampers .
Results or Outcomes
The CCG 18-125-10 PD AS cordless angle grinder has been widely used in the electronics industry .
将来の方向性
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, such as pyrimidines, give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring containing drugs .
特性
IUPAC Name |
5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-6(19)10(7(2)20)23-12-9-11(15-8(3)16-12)17(4)14(22)18(5)13(9)21/h10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMIULAZSVSAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC(C(=O)C)C(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781099.png)
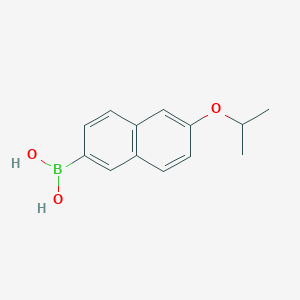
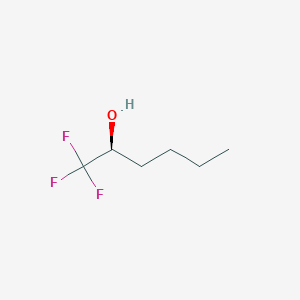
![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
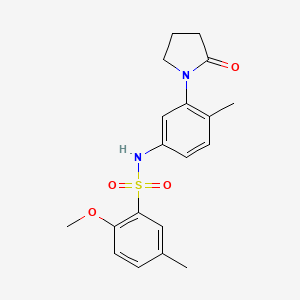
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
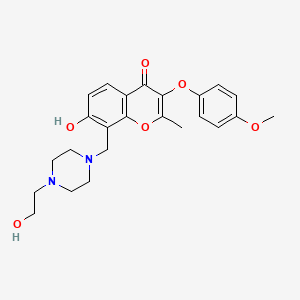
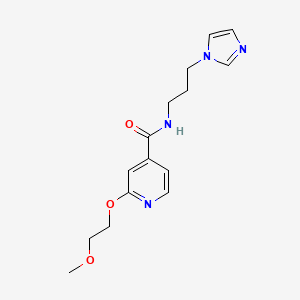
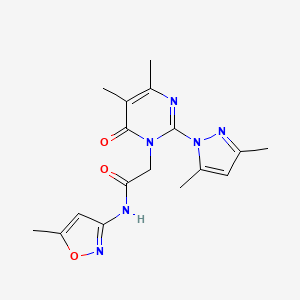
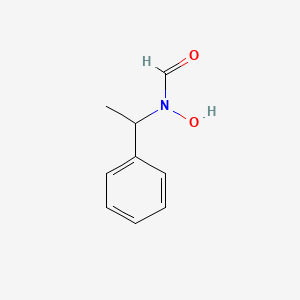
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)